molecular formula C15H11NO3 B14521899 3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one CAS No. 62758-53-6

3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one

Cat. No.: B14521899
CAS No.: 62758-53-6
M. Wt: 253.25 g/mol
InChI Key: BEOKWGYWUVKISV-UHFFFAOYSA-N
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Description

3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one is a heterocyclic compound that belongs to the class of benzoxazines. . The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one involves the reaction of anthranilic acid derivatives with benzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds through the formation of an intermediate N-acylated anthranilic acid, which then undergoes cyclization to form the benzoxazinone ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as acetic anhydride or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method. This method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The reaction is carried out under mild conditions and offers high yields with simplified workup procedures.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinones, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites . This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzoyl group in 3-Benzoyl-3,4-dihydro-1H-2,3-benzoxazin-1-one imparts unique chemical and biological properties to the compound. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

62758-53-6

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

3-benzoyl-4H-2,3-benzoxazin-1-one

InChI

InChI=1S/C15H11NO3/c17-14(11-6-2-1-3-7-11)16-10-12-8-4-5-9-13(12)15(18)19-16/h1-9H,10H2

InChI Key

BEOKWGYWUVKISV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)ON1C(=O)C3=CC=CC=C3

Origin of Product

United States

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